molecular formula C12H11NO3 B14295504 (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol CAS No. 112945-94-5

(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol

Katalognummer: B14295504
CAS-Nummer: 112945-94-5
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: FEPKMQZWYZJGFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a phenoxy group attached to the pyridine ring and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent, which is then reacted with a suitable pyridine derivative to form the desired product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques may also be employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce pyridine derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

(1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (1-Oxo-3-phenoxy-1lambda~5~-pyridin-4-yl)methanol include other pyridine derivatives and phenoxy-substituted compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a phenoxy group and a methanol group attached to the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

112945-94-5

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

(1-oxido-3-phenoxypyridin-1-ium-4-yl)methanol

InChI

InChI=1S/C12H11NO3/c14-9-10-6-7-13(15)8-12(10)16-11-4-2-1-3-5-11/h1-8,14H,9H2

InChI-Schlüssel

FEPKMQZWYZJGFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=C(C=C[N+](=C2)[O-])CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.